PF-06869206
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-06869206 is a selective inhibitor of the sodium-phosphate cotransporter NaPi2a (SLC34A1). This compound has shown promise in reducing phosphate uptake in human proximal tubular cells and has potential therapeutic applications for treating hyperphosphatemic conditions, such as chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-06869206 is synthesized through a series of chemical reactions involving the formation of a pyrrolo[3,2-b]pyridine core. The key steps include:
- Formation of the pyrrolo[3,2-b]pyridine ring system.
- Introduction of the trifluoromethyl group.
- Addition of the morpholino group.
- Final chlorination and hydroxymethylation steps .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
PF-06869206 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and alkylation, can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
PF-06869206 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study sodium-phosphate cotransporters and their role in phosphate homeostasis.
Biology: Investigated for its effects on phosphate metabolism and its potential to treat hyperphosphatemic conditions.
Medicine: Potential therapeutic applications for treating chronic kidney disease and other conditions associated with phosphate imbalance.
Industry: Used in the development of new drugs targeting sodium-phosphate cotransporters.
Mechanism of Action
PF-06869206 exerts its effects by selectively inhibiting the sodium-phosphate cotransporter NaPi2a. This inhibition reduces phosphate reabsorption in the proximal renal tubules, leading to increased urinary phosphate excretion and decreased plasma phosphate levels. The compound’s molecular targets include the NaPi2a transporter, and its pathways involve the regulation of phosphate homeostasis through interactions with parathyroid hormone and fibroblast growth factor 23 .
Comparison with Similar Compounds
Similar Compounds
Phosphonoformic acid: A non-selective inhibitor of sodium-phosphate cotransporters.
PF-06748962: Another selective inhibitor of sodium-phosphate cotransporters with similar properties
Uniqueness
PF-06869206 is unique due to its high selectivity for the NaPi2a transporter, which makes it a valuable tool for studying phosphate homeostasis and developing targeted therapies for hyperphosphatemic conditions .
Properties
IUPAC Name |
3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQBBCQZKVZJN-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.